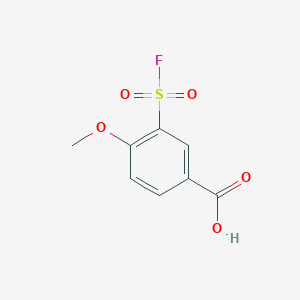

3-(Fluorosulfonyl)-4-methoxybenzoic acid

Description

Contextualization as a Fluorinated Benzoic Acid Derivative

3-(Fluorosulfonyl)-4-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its core structure is benzoic acid, which is substituted with a methoxy (B1213986) group at the 4-position and a fluorosulfonyl group at the 3-position. The presence of the fluorine atom, the most electronegative element, in the sulfonyl group significantly influences the electronic properties of the aromatic ring and the reactivity of the functional groups.

Fluorinated organic compounds are of immense importance in medicinal chemistry and materials science. The introduction of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modulate the lipophilicity and bioavailability of drug candidates. While information directly on this compound is limited, its close analog, 3-fluoro-4-methoxybenzoic acid, is a well-established building block in the synthesis of pharmaceuticals, including potential treatments for Alzheimer's disease and antimicrobial agents. rsc.orgresearchgate.net This contextualizes the potential utility of this compound as a valuable synthon in the development of new bioactive molecules.

Significance as a Key Building Block and Intermediate in Advanced Organic Synthesis

The true value of a compound like this compound lies in its potential as a versatile building block for the construction of more complex molecular architectures. Its trifunctional nature—possessing a carboxylic acid, a methoxy group, and a fluorosulfonyl group—offers multiple points for chemical modification. The carboxylic acid can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing a gateway to a diverse range of derivatives. mdpi.com

The fluorosulfonyl group, in particular, is a key feature that designates this compound as a valuable intermediate. Aryl sulfonyl fluorides are notably stable yet possess a latent reactivity that can be harnessed in specific chemical transformations. nih.gov This makes them ideal for use in multi-step syntheses where robust functional groups are required to withstand various reaction conditions. The commercial availability of this compound from various chemical suppliers, albeit with limited accompanying research data, underscores its role as a readily accessible starting material for synthetic chemists.

Overview of the Fluorosulfonyl Moiety in Chemical Transformations

The fluorosulfonyl (-SO₂F) group is a cornerstone of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a concept introduced by Nobel laureate K. Barry Sharpless. SuFEx is considered a "click chemistry" reaction, characterized by its high efficiency, broad scope, and the formation of stable linkages under mild conditions. rsc.org Aryl sulfonyl fluorides are prized for their unique balance of stability and reactivity. nih.gov They are generally resistant to hydrolysis and reduction, making them compatible with a wide range of chemical environments. rsc.orgnih.gov

The sulfur atom in the fluorosulfonyl group is highly electrophilic and can react with a variety of nucleophiles, leading to the formation of sulfonates, sulfonamides, and other sulfur-containing compounds. This reactivity is particularly useful for the covalent modification of biomolecules and the synthesis of polymers and materials with tailored properties. While specific examples of SuFEx reactions involving this compound are not prominently featured in the literature, the general principles of SuFEx chemistry provide a clear framework for its potential applications in creating diverse molecular libraries and functional materials. nih.govbldpharm.com

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₇FO₅S |

| Molecular Weight | 234.20 g/mol |

| CAS Number | 199461-16-0 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluorosulfonyl-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO5S/c1-14-6-3-2-5(8(10)11)4-7(6)15(9,12)13/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXPKNOFHNYQSLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 3 Fluorosulfonyl 4 Methoxybenzoic Acid

Reactivity of the Fluorosulfonyl Group

The sulfonyl fluoride (B91410) moiety is renowned for its unique balance of stability and reactivity. researchgate.net It is generally resistant to oxidation, reduction, and strong acids. nih.gov However, under specific conditions, the electrophilicity of the sulfur atom can be harnessed for various transformations. nih.gov

Sulfur(VI)-Fluoride Exchange (SuFEx) Click Chemistry

The sulfonyl fluoride group is a key participant in Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry reaction for constructing robust molecular connections. researchgate.netmonash.edu This reaction class is prized for its reliability, high yields, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments. sigmaaldrich.com The S-F bond in aryl sulfonyl fluorides like 3-(fluorosulfonyl)-4-methoxybenzoic acid is exceptionally stable but can be activated to react with nucleophiles. nih.govsigmaaldrich.com

The SuFEx reaction involves the exchange of the fluoride on the sulfur(VI) center with a nucleophile, typically an alcohol or an amine. nih.gov The process is often catalyzed by bases, which activate the nucleophile or the S-F bond. nih.govacs.org For instance, the reaction of sulfonyl fluorides with aryl silyl (B83357) ethers is a well-established SuFEx transformation. acs.org More recently, accelerated SuFEx protocols have been developed using sterically hindered guanidine (B92328) bases like 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG) in combination with silicon-based additives like hexamethyldisilazane (B44280) (HMDS), allowing reactions to proceed rapidly even when starting directly from alcohols. nih.gov

The reactivity of the SuFExable hub can be tuned. Aryl sulfonyl fluorides are generally more reactive than aryl fluorosulfates, which require more forceful conditions for transformation. acs.org This differential reactivity allows for controlled, sequential modifications of molecules containing multiple SuFExable groups. nih.gov The SuFEx reaction has also been adapted for radiosynthesis, enabling the ultrafast incorporation of fluorine-18 (B77423) into molecules for positron emission tomography (PET) imaging. nih.gov

Table 1: Catalysts and Conditions for SuFEx Reactions involving Sulfonyl Fluorides

| Catalyst/Reagent System | Nucleophile | Conditions | Key Features |

|---|---|---|---|

| N-Heterocyclic Carbenes (NHCs) / DBU / HOBt | Amines | CH₃CN, rt, 24 h | Effective for coupling with less nucleophilic aromatic amines. acs.org |

| Ca(NTf₂)₂ / DABCO | Amines | - | Efficiently mediates SuFEx reactions. acs.org |

| HOBt / HMDS | Amines | - | Provides access to sterically hindered sulfonamides. acs.org |

| BTMG / HMDS | Alcohols | Minutes, high yield | "Accelerated SuFEx"; eliminates the need for pre-synthesized silyl ethers. nih.gov |

| Cs₂CO₃ | Phenols | - | Common transformation yielding sulfonate esters. researchgate.net |

Nucleophilic Displacement Reactions

Beyond the specific framework of SuFEx click chemistry, the fluorosulfonyl group readily undergoes nucleophilic displacement with various nucleophiles, most notably amines, to form stable sulfonamides. nih.gov This reaction is a cornerstone in medicinal chemistry for synthesizing compounds with a wide array of biological activities. mdpi.com

The reaction typically proceeds by treating the sulfonyl fluoride with a primary or secondary amine, often in the presence of a base like triethylamine (B128534) or sodium bicarbonate in a suitable solvent such as dichloromethane (B109758) or even water. nih.govmdpi.com This modular approach allows for the synthesis of large libraries of sulfonamide derivatives by varying the amine component. nih.gov For example, an anthranilic acid can be coupled with a sulfonyl chloride under basic aqueous conditions to yield a sulfonamide intermediate, which can then be further functionalized. nih.gov

Reduction of the Sulfonyl Fluoride

The sulfonyl fluoride group is generally characterized by its high resistance to reduction. sigmaaldrich.com Unlike other sulfonyl halides, the cleavage of the S-F bond is heterolytic, which contributes to its stability against reductive conditions. sigmaaldrich.com Standard reducing agents used in organic synthesis often leave the sulfonyl fluoride group intact, a property that is advantageous when other functional groups in the molecule need to be selectively reduced. While specific methods for the direct reduction of this compound are not extensively detailed, studies on arenesulfonyl fluorides in general indicate they undergo electrochemical reduction at negative potentials. bac-lac.gc.ca This process involves the transfer of electrons to the molecule, leading to the cleavage of the sulfur-fluorine bond. bac-lac.gc.ca

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety is one of the most versatile functional groups in organic chemistry, offering a gateway to numerous derivatives such as esters, amides, and acyl chlorides.

Esterification Reactions (e.g., Fischer Esterification)

The carboxylic acid group of this compound can be converted to an ester through various methods, with Fischer esterification being a classic and widely used approach. organic-chemistry.org This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgoperachem.com

The reaction is an equilibrium process, and to drive it towards the ester product, either the alcohol is used in excess, or water, the byproduct, is removed from the reaction mixture. organic-chemistry.org A typical laboratory procedure involves refluxing the carboxylic acid with the alcohol (e.g., methanol (B129727) or ethanol) and a catalytic amount of concentrated sulfuric acid for several hours. operachem.comtruman.edu After the reaction, the mixture is cooled and poured into ice water, causing the less soluble ester to precipitate, which can then be isolated by filtration. truman.edu

Table 2: Typical Conditions for Fischer Esterification

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product Example |

|---|---|---|---|---|

| Benzoic Acid | Methanol | H₂SO₄ (conc.) | Reflux, 1 hour | Methyl Benzoate operachem.com |

| 3-Nitrobenzoic Acid | Methanol | H₂SO₄ (conc.) | Reflux, 1 hour | Methyl 3-nitrobenzoate truman.edu |

| Hippuric Acid | Cyclohexanol | p-TsOH | Reflux in toluene | Cyclohexyl hippurate operachem.com |

| 4-Hydroxy-3-methoxybenzoic acid | Ethanol | - | - | Ethyl 4-hydroxy-3-methoxybenzoate nist.gov |

Conversion to Acyl Chlorides (e.g., Benzoyl Chloride, 3-(Fluorosulfonyl)-)

To enhance the reactivity of the carboxylic acid group for subsequent reactions like Friedel-Crafts acylation or amide formation, it can be converted into a more electrophilic acyl chloride. ossila.comchemguide.co.uk The most common reagent for this transformation is thionyl chloride (SOCl₂). chemguide.co.uklibretexts.org

The reaction of a carboxylic acid with thionyl chloride replaces the -OH group with a chlorine atom, producing the acyl chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies purification. chemguide.co.uk The reaction can be performed neat or in an inert solvent like dichloromethane or toluene. chemicalbook.comresearchgate.net Sometimes, a catalytic amount of N,N-dimethylformamide (DMF) is added to facilitate the reaction. chemicalbook.comprepchem.com Other chlorinating agents like phosphorus(V) chloride (PCl₅) and oxalyl chloride ((COCl)₂) can also be used. chemguide.co.ukchemicalbook.com The resulting 3-(fluorosulfonyl)-4-methoxybenzoyl chloride is a highly reactive intermediate, ready for further synthetic applications. sigmaaldrich.comnih.gov

Reactivity of the Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound towards substitution reactions is governed by the electronic effects of the three substituents: the fluorosulfonyl group (-SO₂F), the methoxy (B1213986) group (-OCH₃), and the carboxylic acid group (-COOH).

Fluorosulfonyl group (-SO₂F): This is a very strong electron-withdrawing group due to the high electronegativity of the fluorine and oxygen atoms and the electron-deficient sulfur atom. It deactivates the aromatic ring towards electrophilic substitution and is a meta-director.

Carboxylic acid group (-COOH): This is a deactivating, electron-withdrawing group and is a meta-director.

The fluorosulfonyl group (-SO₂F) itself contains a fluorine atom. However, nucleophilic aromatic substitution (SNAᵣ) typically involves the displacement of a leaving group directly attached to the aromatic ring. In this compound, the fluorine atom is part of the sulfonyl group and not directly bonded to the aromatic ring.

The primary site for nucleophilic aromatic substitution on the ring itself would be at a position activated by a strong electron-withdrawing group. The fluorosulfonyl group at position 3 and the carboxylic acid group at position 1 strongly deactivate the ring, making it more susceptible to nucleophilic attack. If a suitable leaving group were present on the ring, such as a halogen at an activated position, SNAᵣ could occur. For instance, if there were a halogen at position 2 or 6, it would be activated by the adjacent electron-withdrawing groups. In the absence of such a leaving group on the ring, direct nucleophilic aromatic substitution on a C-H or C-OCH₃ bond is generally difficult and would require harsh reaction conditions or specialized reagents. It is important to note that the sulfonyl fluoride group itself can react with nucleophiles, which is a more likely pathway for nucleophilic attack than substitution on the aromatic ring itself under many conditions. acs.org

The combination of a strong deactivator (-SO₂F), a moderate deactivator (-COOH), and a strong activator (-OCH₃) on the same aromatic ring leads to complex directing effects for electrophilic aromatic substitution (EAS).

The powerful activating and ortho, para-directing methoxy group at position 4 will have a dominant influence on the position of incoming electrophiles. The positions ortho to the methoxy group are positions 3 and 5. Position 3 is already substituted with the fluorosulfonyl group. Therefore, the most likely position for electrophilic attack is position 5, which is ortho to the activating methoxy group and meta to both deactivating groups (-SO₂F and -COOH).

The positions on the ring can be ranked in terms of their expected reactivity towards electrophiles:

Position 5: Most favored. It is ortho to the strongly activating methoxy group and meta to the two deactivating groups.

Position 2: Less favored. It is ortho to the deactivating carboxylic acid group and meta to the activating methoxy group.

Position 6: Least favored. It is ortho to the deactivating fluorosulfonyl group and meta to the activating methoxy group.

The following table outlines the predicted major products for common electrophilic aromatic substitution reactions.

| Reaction | Reagent(s) | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-3-(fluorosulfonyl)-4-methoxybenzoic acid |

| Halogenation (e.g., Bromination) | Br₂, FeBr₃ | 5-Bromo-3-(fluorosulfonyl)-4-methoxybenzoic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Reaction is unlikely to proceed due to the presence of two strong deactivating groups. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely to proceed due to the presence of two strong deactivating groups. |

It is important to emphasize that the strong deactivation of the ring by the fluorosulfonyl and carboxylic acid groups may render Friedel-Crafts reactions, and potentially other electrophilic aromatic substitutions, very difficult to achieve under standard conditions.

Derivatives and Advanced Molecular Scaffolds

Synthesis of Esters and Amides Containing the 3-(Fluorosulfonyl)-4-methoxybenzoyl Moiety

The transformation of the carboxylic acid group of 3-(fluorosulfonyl)-4-methoxybenzoic acid into ester and amide derivatives is a fundamental strategy for creating diverse molecular scaffolds. These reactions typically proceed via the activation of the carboxyl group to enhance its electrophilicity, followed by nucleophilic attack by an alcohol or an amine.

Activation of the Carboxylic Acid: A common and effective method for activating the carboxylic acid is its conversion to a highly reactive acyl chloride. This is typically achieved by treating the parent acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com This general approach is widely applied to various benzoic acid derivatives. chemicalbook.comossila.com The resulting 3-(fluorosulfonyl)-4-methoxybenzoyl chloride serves as a key intermediate for subsequent derivatization.

Ester Formation (Esterification): Once the acyl chloride is formed, esters can be readily synthesized by reacting it with a desired alcohol (R-OH). The alcohol's oxygen atom acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride and displacing the chloride ion. This method is highly efficient for producing a wide range of esters.

Amide Formation (Amidation): Similarly, amides are formed by reacting the 3-(fluorosulfonyl)-4-methoxybenzoyl chloride intermediate with a primary or secondary amine (R-NH₂ or R₂-NH). The nitrogen atom of the amine attacks the carbonyl carbon, leading to the formation of a stable amide bond. This reaction is a cornerstone of medicinal chemistry for linking molecular fragments. nih.govgoogle.com The table below outlines the general synthetic pathway.

| Step | Reactant | Reagent(s) | Intermediate/Product | Product Class |

|---|---|---|---|---|

| 1. Activation | This compound | Thionyl chloride (SOCl₂) or Oxalyl chloride | 3-(Fluorosulfonyl)-4-methoxybenzoyl chloride | Acyl Chloride |

| 2. Derivatization | 3-(Fluorosulfonyl)-4-methoxybenzoyl chloride | Alcohol (R-OH), Base (e.g., Pyridine) | 3-(Fluorosulfonyl)-4-methoxybenzoate Ester | Ester |

| Amine (RNH₂), Base (e.g., Triethylamine) | N-Substituted-3-(fluorosulfonyl)-4-methoxybenzamide | Amide |

Incorporation into Bioconjugate Chemistry Scaffolds (from a synthetic perspective)

The aryl sulfonyl fluoride (B91410) (-SO₂F) group is a privileged electrophile, or "warhead," for applications in chemical biology and bioconjugation. wuxiapptec.com Its utility stems from its ability to form stable, covalent bonds with specific nucleophilic amino acid residues within proteins. nih.govacs.org This reactivity makes the 3-(fluorosulfonyl)-4-methoxybenzoyl moiety an attractive scaffold for designing targeted covalent inhibitors and activity-based probes. nih.govmdpi.com

The core of this application is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. wuxiapptec.com The sulfonyl fluoride group exhibits a balance of stability in aqueous environments and reactivity toward potent nucleophiles found in protein active sites. nih.gov This allows a molecule containing the sulfonyl fluoride to circulate and find its target protein before undergoing the covalent modification reaction.

Key amino acid residues that can be targeted by aryl sulfonyl fluorides include:

Lysine (B10760008) (Lys): The ε-amino group of a lysine residue can attack the sulfur atom, displacing fluoride and forming a stable sulfonamide bond. acs.orgnih.gov

Tyrosine (Tyr): The hydroxyl group of a tyrosine residue can form a sulfonate ester linkage. acs.org

Serine (Ser) and Threonine (Thr): These hydroxyl-containing residues can also be targeted, forming sulfonate esters. nih.gov

Histidine (His) and Cysteine (Cys): While cysteine is a prime target for many other electrophiles, it can also react with sulfonyl fluorides, as can the imidazole (B134444) nitrogen of histidine. nih.gov

The specificity of the reaction is often dictated by the protein's local environment, which can lower the pKa of the target residue's side chain, thereby increasing its nucleophilicity. nih.gov

| Target Amino Acid | Nucleophilic Group | Resulting Covalent Linkage |

|---|---|---|

| Lysine | Amine (-NH₂) | Sulfonamide (-SO₂-NH-) |

| Tyrosine | Phenolic Hydroxyl (-OH) | Sulfonate Ester (-SO₂-O-) |

| Serine / Threonine | Alcoholic Hydroxyl (-OH) | Sulfonate Ester (-SO₂-O-) |

| Histidine | Imidazole Ring | Sulfonyl-imidazole adduct |

Design and Synthesis of Multi-functionalized Analogues

The synthesis of multi-functionalized analogues of this compound allows for the fine-tuning of its chemical properties and the exploration of new applications. Modifications can be targeted at the carboxylic acid, the methoxy (B1213986) group, or the aromatic ring itself.

Modification of the Carboxyl Group: As detailed in section 4.1, the carboxylic acid can be converted into a wide array of esters, amides, and other derivatives like hydrazides, which can serve as precursors for heterocyclic structures. ossila.com

Modification of the Methoxy Group: The methoxy group can be cleaved to reveal a phenolic hydroxyl group through demethylation, commonly using reagents like boron tribromide (BBr₃). This introduces a new site for functionalization, such as etherification or esterification, enabling the attachment of different molecular fragments.

Modification of the Aromatic Ring: Introducing new substituents onto the aromatic ring can be achieved through various methods. While the existing groups influence the reactivity, palladium-catalyzed cross-coupling reactions could be employed on a protected version of the molecule to install new carbon-carbon or carbon-heteroatom bonds. Alternatively, building the desired multi-substituted aromatic ring from simpler precursors before the final formation of the sulfonyl fluoride group is a viable synthetic strategy.

| Target Moiety | Reaction Type | Typical Reagent(s) | Resulting Functional Group |

|---|---|---|---|

| Carboxylic Acid | Amidation | SOCl₂, then an amine | Amide |

| Methoxy Group | Demethylation | Boron tribromide (BBr₃) | Hydroxyl (Phenol) |

| Aromatic Ring | Cross-Coupling (on a suitable precursor) | Palladium catalyst, boronic acid | Aryl or Alkyl substituent |

| Hydroxyl (from demethylation) | Etherification (Williamson Synthesis) | Base (e.g., K₂CO₃), Alkyl halide | Ether |

Application in the Construction of Macrocyclic Structures

The high efficiency and reliability of the SuFEx reaction make it a powerful tool for the construction of macrocycles. nih.gov Macrocyclization requires a reaction that proceeds in high yield under dilute conditions to favor the intramolecular ring-closing reaction over intermolecular polymerization.

A general strategy for synthesizing macrocycles using this chemistry involves the reaction of a linear precursor containing two complementary reactive groups, such as a bis-sulfonyl fluoride and a bis-nucleophile (e.g., a diphenol or a diamine). nih.govacs.org

In the context of this compound, one could envision its incorporation into a linear precursor. For example, two molecules of a derivative could be joined by a linker to create a molecule with two nucleophilic sites (e.g., phenols after demethylation). This intermediate could then be reacted with a molecule containing two sulfonyl fluoride groups to form a large macrocyclic structure. The reaction would proceed under mild conditions, and the resulting sulfonamide or sulfonate ester linkages would form the closing points of the ring. nih.govacs.org This approach offers a modular and efficient route to novel macrocyclic architectures that could have applications in host-guest chemistry, materials science, and medicinal chemistry.

Role in Methodological Organic Synthesis

As a Precursor for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that allows for the modification of complex molecules at a late point in their synthesis. This approach provides rapid access to a library of analogs for structure-activity relationship (SAR) studies without the need for de novo synthesis. The sulfonyl fluoride (B91410) group of 3-(Fluorosulfonyl)-4-methoxybenzoic acid is particularly well-suited for LSF due to its remarkable balance of stability and reactivity.

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a next-generation click chemistry transformation, is central to the utility of sulfonyl fluorides in LSF. nih.govacs.orgresearchgate.net Sulfonyl fluorides are generally stable to a wide range of reaction conditions but can be activated to react with nucleophiles under specific catalytic conditions. ccspublishing.org.cn This "on-demand" reactivity is ideal for LSF, where selective modification of one functional group in the presence of many others is paramount.

The general strategy for LSF using a sulfonyl fluoride-containing molecule like this compound would involve its initial incorporation into a larger molecular scaffold via its carboxylic acid handle. The robust sulfonyl fluoride would remain inert during these transformations. In the final stages of the synthesis, the sulfonyl fluoride can be selectively reacted with a diverse range of nucleophiles (e.g., phenols, amines, alcohols) to generate a library of functionalized molecules. nih.gov For example, the fluorosulfate (B1228806) derivative of the anticancer drug Fulvestrant, generated through LSF, has shown significantly enhanced activity in down-regulating estrogen receptor expression. nih.gov Similarly, the LSF of Combretastatin A4 to its fluorosulfate derivative resulted in a 70-fold increase in potency in a drug-resistant colon cancer cell line. nih.gov

Table 1: Examples of Late-Stage Functionalization via SuFEx Chemistry

| Parent Molecule | Functionalizing Reagent | Resulting Derivative | Enhanced Property | Reference |

| Fulvestrant | SO2F2 | Fulvestrant Fluorosulfate | ER down-regulation | nih.gov |

| Combretastatin A4 | SO2F2 | Combretastatin A4 Fluorosulfate | Potency in HT-29 cells | nih.gov |

This table illustrates the concept of LSF using SuFEx chemistry on known drug molecules, a strategy for which this compound is a potential precursor.

Contribution to the Development of New Fluorosulfonylation Methods

The synthesis and application of compounds like this compound are intrinsically linked to the development of new fluorosulfonylation methods. The creation of a diverse library of sulfonyl fluoride-containing building blocks is crucial for expanding the scope and utility of SuFEx chemistry. ccspublishing.org.cn

Historically, the synthesis of aryl sulfonyl fluorides was often challenging, relying on harsh conditions or the use of hazardous reagents. nih.gov However, recent advancements have led to milder and more general protocols. One-pot methods for the synthesis of sulfonyl fluorides from readily available starting materials like aryl bromides, sulfonates, or sulfonic acids have been developed. nih.govrsc.org For instance, a palladium-catalyzed process allows for the conversion of aryl bromides to aryl sulfonyl fluorides using DABSO as an SO2 source and NFSI as the fluorine source. nih.gov Another approach involves the direct transformation of sulfonic acids or their salts into sulfonyl fluorides using reagents like cyanuric chloride and KHF2. nih.gov

The development of radical-based methods has further broadened the accessibility of sulfonyl fluorides. researchgate.net The generation of the fluorosulfonyl radical (FSO2•) from precursors like FSO2Cl under photoredox conditions allows for the fluorosulfonylation of a wide range of alkenes. ccspublishing.org.cn

The synthesis of specifically substituted sulfonyl fluorides, such as this compound, contributes to this field by providing new building blocks with unique electronic and steric properties. The presence of the methoxy (B1213986) and carboxylic acid groups can influence the reactivity of the sulfonyl fluoride and provides handles for further synthetic manipulations, thereby enabling the exploration of new chemical space.

Utility in Sequential and One-Pot Reaction Strategies

The bifunctional nature of this compound makes it an ideal substrate for sequential and one-pot reaction strategies, which are highly valued in organic synthesis for their efficiency and reduction of waste.

In a sequential approach, the carboxylic acid and sulfonyl fluoride moieties can be addressed in a stepwise manner. For example, the carboxylic acid can first be used in a coupling reaction (e.g., amide bond formation) to attach the molecule to a larger fragment. Subsequently, the sulfonyl fluoride can be engaged in a SuFEx reaction to introduce further diversity. This orthogonality allows for the controlled and systematic construction of complex molecules.

Application in the Synthesis of Complex Organic Molecules

The SuFEx click chemistry, for which this compound is a valuable precursor, has found broad applications in the synthesis of complex and biologically active molecules. rsc.org The resulting sulfonamide and sulfonate linkages are stable and can be found in a variety of therapeutic agents and materials. nih.gov

The utility of sulfonyl fluorides as "connective" hubs allows for the modular assembly of complex structures. rsc.org This has been demonstrated in the synthesis of polymers and materials, where the robust nature of the SuFEx reaction allows for the creation of novel macromolecular architectures. rsc.org

In drug discovery, the incorporation of the sulfonyl fluoride moiety has been used to develop covalent inhibitors and chemical probes. nih.gov The sulfonyl fluoride can form a covalent bond with nucleophilic residues in proteins, such as serine, threonine, lysine (B10760008), and tyrosine, leading to irreversible inhibition. ccspublishing.org.cnnih.gov This strategy has been employed to design potent inhibitors for a range of enzymes.

Mechanistic Studies and Theoretical Investigations

Elucidation of Reaction Mechanisms in Synthesis and Transformation

The synthesis of 3-(Fluorosulfonyl)-4-methoxybenzoic acid is not commonly detailed as a final product but can be inferred from established organic chemistry principles, proceeding through a logical two-step mechanism starting from 4-methoxybenzoic acid.

Synthesis Mechanism:

Electrophilic Aromatic Substitution (Chlorosulfonation): The synthesis initiates with the chlorosulfonation of 4-methoxybenzoic acid. In this reaction, the starting material is treated with chlorosulfonic acid (ClSO₃H). The methoxy (B1213986) group (-OCH₃) is a powerful ortho-, para-directing activator. Since the para-position is occupied by the carboxylic acid group, the electrophilic substitution occurs at one of the ortho-positions (C3). The reaction mechanism involves the in-situ generation of the highly electrophilic species, chlorosulfonium ion (SO₂Cl⁺), which is then attacked by the electron-rich aromatic ring to form a sigma complex intermediate. stackexchange.com Subsequent loss of a proton re-aromatizes the ring, yielding 3-(chlorosulfonyl)-4-methoxybenzoic acid.

Nucleophilic Halogen Exchange (Fluorination): The second step involves the conversion of the sulfonyl chloride (-SO₂Cl) to a sulfonyl fluoride (B91410) (-SO₂F). This transformation is a nucleophilic substitution reaction at the sulfur center, often referred to as a halogen exchange (Halex) reaction. The intermediate, 3-(chlorosulfonyl)-4-methoxybenzoic acid, is treated with a fluoride source. Reagents such as tetra-butyl ammonium (B1175870) fluoride (TBAF) or potassium bifluoride (KFHF) can be used. acs.orgrsc.org The fluoride ion (F⁻) acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride group and displacing the chloride ion to form the final product, this compound.

Transformation Mechanisms:

The reactivity of this compound is characterized by the distinct functionalities of its sulfonyl fluoride and carboxylic acid groups.

Reactions of the Sulfonyl Fluoride Group: The aryl sulfonyl fluoride moiety is a key functional group in the field of chemical biology, acting as a covalent warhead. It is relatively stable to hydrolysis but reacts efficiently with strong nucleophiles. This reactivity, termed Sulfur(VI) Fluoride Exchange (SuFEx), involves the nucleophilic attack on the highly electrophilic sulfur atom. scilit.comnih.gov It can form stable covalent bonds with nucleophilic amino acid residues like lysine (B10760008), tyrosine, histidine, and serine within protein binding sites, making it a valuable tool for designing covalent inhibitors. enamine.netnih.gov

Reactions of the Carboxylic Acid Group: The carboxylic acid group can undergo a range of standard organic transformations. It can be converted into an ester via Fischer esterification with an alcohol under acidic catalysis, or transformed into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). ossila.com These transformations highlight its utility as a versatile building block in the synthesis of more complex molecules. ossila.com

Computational Chemistry Studies on Reactivity and Selectivity

While specific computational studies on this compound are not extensively published, its electronic properties and reactivity can be reliably inferred from theoretical investigations of analogous substituted benzoic acids and aryl sulfonyl fluorides using methods like Density Functional Theory (DFT).

DFT studies on substituted benzoic acids provide a framework for understanding how substituents modulate chemical properties. psu.eduresearchgate.net The acidity of the carboxylic acid, a key property, is significantly influenced by the electronic nature of the ring substituents.

Substituent Effects: The this compound molecule contains a potent electron-withdrawing group (EWG), the sulfonyl fluoride (-SO₂F), and a group with dual effects, the methoxy group (-OCH₃), which is electron-donating via resonance and weakly electron-withdrawing via induction.

The -SO₂F group, as a strong EWG, is predicted to significantly increase the acidity (lower the pKa) of the carboxylic acid by stabilizing the resulting carboxylate anion through inductive effects. mdpi.comnih.gov

Reactivity and Selectivity: Computational models of aryl sulfonyl fluorides confirm the high electrophilicity of the sulfur atom, making it a target for nucleophilic attack. nih.govresearchgate.net The stability and reactivity of the S-F bond can be finely tuned by the other substituents on the aromatic ring. enamine.net Theoretical studies help rationalize the unique behavior of sulfonyl fluorides, which are often stable enough to be carried through multi-step syntheses yet reactive enough to covalently modify biological targets. nih.gov Fukui functions and chemical potential calculations on similar systems confirm that EWGs increase the acidity, typically in the order para > meta > ortho, while electron-releasing groups decrease it in the trend ortho > meta > para. mdpi.comresearchgate.net

Spectroscopic Characterization and Structural Analysis (e.g., NMR, MS, IR, X-ray Crystallography)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H and ¹³C NMR spectra are predicted to show characteristic signals for each unique proton and carbon environment.

| Predicted ¹H NMR Data | |

| Chemical Shift (ppm) | Multiplicity & Assignment |

| ~13.0 | Singlet, 1H (Carboxylic Acid, -COOH) |

| ~8.2-8.4 | Doublet, 1H (Aromatic H-2) |

| ~8.1-8.3 | Doublet of Doublets, 1H (Aromatic H-6) |

| ~7.2-7.4 | Doublet, 1H (Aromatic H-5) |

| ~4.0 | Singlet, 3H (Methoxy, -OCH₃) |

| Predicted based on data for analogous substituted benzoic acids. rsc.orgchemicalbook.com |

| Predicted ¹³C NMR Data | |

| Chemical Shift (ppm) | Assignment |

| ~165-167 | Carboxylic Acid (-C OOH) |

| ~160-162 | Aromatic C -4 (attached to -OCH₃) |

| ~135-140 | Aromatic C -3 (attached to -SO₂F) |

| ~132-134 | Aromatic C -6 |

| ~125-128 | Aromatic C -1 |

| ~115-117 | Aromatic C -2 |

| ~112-114 | Aromatic C -5 |

| ~56-58 | Methoxy (-OC H₃) |

| Predicted based on data for 3-fluoro-4-methoxybenzoic acid and other analogues. Coupling to the fluorine atom of the -SO₂F group (¹JCF, ²JCF, etc.) would be expected. chemicalbook.comrsc.org |

Infrared (IR) Spectroscopy:

The IR spectrum would display characteristic absorption bands corresponding to its functional groups.

| Predicted IR Data | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2500-3300 | O-H stretch (broad, from carboxylic acid dimer) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1500 | C=C stretch (aromatic ring) |

| ~1420 | S=O asymmetric stretch (sulfonyl fluoride) |

| ~1250 | C-O stretch (aryl ether) |

| ~1220 | S=O symmetric stretch (sulfonyl fluoride) |

| ~750-850 | S-F stretch |

| Predicted based on IR spectra of 3-fluoro-4-methoxybenzoic acid and general values for sulfonyl fluorides. nih.govchemicalbook.comspectrabase.com |

Mass Spectrometry (MS):

Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) followed by characteristic fragmentation patterns, including the loss of small neutral molecules or radicals such as •OH, H₂O, •OCH₃, and •SO₂F. The benzoyl cation fragment would also be a prominent peak.

X-ray Crystallography:

While no crystal structure has been published for this specific molecule, it is highly probable that in the solid state, it would form centrosymmetric dimers via intermolecular hydrogen bonds between the carboxylic acid groups of two molecules. This is a ubiquitous and highly stable packing motif observed in the crystal structures of nearly all benzoic acid derivatives. nih.gov The planarity of the benzene (B151609) ring would be influenced by the steric bulk of the ortho -SO₂F group, potentially causing a slight twist of the carboxyl and sulfonyl groups out of the ring plane.

Future Perspectives in Chemical Research

Exploration of Novel Synthetic Routes and Precursors

The development of new synthetic pathways to 3-(Fluorosulfonyl)-4-methoxybenzoic acid and related compounds is a key area for future research. While established methods for introducing sulfonyl fluoride (B91410) groups exist, there is a continuous drive for more efficient, versatile, and scalable processes.

One promising avenue is the late-stage fluorosulfonylation of advanced intermediates. This approach would allow for the introduction of the fluorosulfonyl group at a later step in a synthetic sequence, providing greater flexibility and access to a wider range of analogues. Research in this area could focus on adapting modern fluorosulfonylation techniques, such as those employing sulfuryl fluoride (SO₂F₂) or its derivatives, to substrates structurally similar to 4-methoxybenzoic acid.

Furthermore, the exploration of alternative precursors to the fluorosulfonyl group is warranted. While traditional methods often rely on the conversion of sulfonic acids or sulfonyl chlorides, newer approaches utilizing sulfonyl hydrazides, sulfinic acids, or even thiols could offer milder reaction conditions and improved functional group tolerance. The development of catalytic methods, for instance, using transition metals to facilitate the introduction of the -SO₂F group, could also lead to more efficient and selective syntheses.

A summary of potential synthetic strategies for future exploration is presented in the table below.

| Precursor Type | Reagent/Catalyst System | Potential Advantages |

| Aryl Diazonium Salts | Na₂S₂O₅ / Selectfluor | Copper-free, in-situ diazotization from amines |

| Aryl Boronic Acids | SO₂ / Selectfluor / Organobismuth catalyst | Wide functional group tolerance |

| Aryl Halides (Iodides) | DABSO / Selectfluor / Palladium catalyst | One-pot procedure |

| Alkyl Bromides/Alcohols | Photoredox Catalysis / SO₂ | Mild, scalable, from readily available starting materials |

| Sulfonic Acids/Salts | Thionyl fluoride or Xtalfluor-E® | Direct conversion, bench-stable reagents |

Development of Greener and More Sustainable Synthesis Protocols

Future synthetic strategies for this compound will undoubtedly be guided by the principles of green chemistry. The goal is to develop protocols that are not only efficient but also environmentally benign.

A significant focus will be on minimizing the use of hazardous reagents and solvents. For example, replacing traditional chlorosulfonic acid, a highly corrosive and moisture-sensitive reagent, with safer alternatives for the introduction of the sulfonyl group would be a major advancement. The use of flow chemistry is another promising area. Continuous flow reactors can offer improved safety, better reaction control, and easier scalability compared to traditional batch processes. This technology could be particularly beneficial for reactions involving highly reactive or hazardous intermediates.

Key areas for developing greener synthesis protocols are outlined below:

| Green Chemistry Principle | Potential Application in Synthesis |

| Use of Safer Solvents | Replacement of chlorinated solvents with greener alternatives like ionic liquids or supercritical fluids. |

| Atom Economy | Designing reactions that maximize the incorporation of all materials used in the process into the final product. |

| Catalysis | Development of highly efficient and recyclable catalysts to minimize waste and energy consumption. |

| Energy Efficiency | Utilization of microwave or ultrasonic irradiation to accelerate reaction rates and reduce energy input. |

Unveiling New Reactivities of the Fluorosulfonyl Group

The fluorosulfonyl group is a versatile functional group with a rich and still expanding chemistry. While its use in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry is well-established, future research will likely uncover new and unexpected reactivities for this moiety within the context of this compound. thieme-connect.comthieme-connect.com

One area of interest is the development of novel catalytic transformations that involve the activation of the S-F bond. acs.orgacs.org This could lead to new methods for cross-coupling reactions, where the fluorosulfonyl group acts as a leaving group or a reactive handle for the introduction of other functional groups. For instance, the development of transition-metal-catalyzed reactions that enable the conversion of the -SO₂F group into amines, ethers, or carbon-based substituents would significantly expand the synthetic utility of this compound.

Furthermore, the interplay between the fluorosulfonyl group and the adjacent methoxy (B1213986) and carboxylic acid groups could lead to unique intramolecular reactions and rearrangements. The electronic properties of the fluorosulfonyl group can influence the reactivity of the aromatic ring, potentially enabling novel substitution patterns or facilitating unusual cyclization reactions.

Expanded Role as a Versatile Synthetic Synthon in Diverse Chemical Fields

Given its unique combination of functional groups, this compound has the potential to become a valuable building block, or synthon, in a variety of chemical fields. thieme-connect.comresearchgate.net Its future applications are expected to extend beyond its current uses into new areas of materials science, agrochemistry, and medicinal chemistry.

In materials science, the fluorosulfonyl group can be used to create novel polymers and functional materials. The ability of the -SO₂F group to react with a wide range of nucleophiles makes it an excellent handle for surface modification and the synthesis of advanced polymers with tailored properties. thieme-connect.com

In the field of drug discovery, the fluorosulfonyl group is increasingly recognized as a valuable pharmacophore and a useful tool for chemical biology. It can act as a covalent warhead, forming stable bonds with specific amino acid residues in proteins. acs.orgacs.org The benzoic acid moiety of this compound provides a scaffold that can be further elaborated to create potent and selective enzyme inhibitors or molecular probes for studying biological processes. The stability and reactivity of sulfonyl fluorides make them important for applications in drug discovery and chemical biology. researchgate.net

The potential applications of this compound as a synthetic synthon are summarized below:

| Field | Potential Application |

| Medicinal Chemistry | Synthesis of covalent inhibitors targeting kinases or other enzymes. |

| Chemical Biology | Development of activity-based probes for protein labeling and target identification. |

| Materials Science | Monomer for the synthesis of high-performance polymers and functional coatings. |

| Organic Synthesis | A versatile building block for the construction of complex molecules. |

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of 3-(Fluorosulfonyl)-4-methoxybenzoic acid?

- Answer : Key steps include selecting fluorinated precursors (e.g., 4-methoxybenzoic acid derivatives) and introducing the fluorosulfonyl group via nucleophilic aromatic substitution. Reaction conditions (temperature, solvent polarity, and pH) must be tightly controlled to avoid side reactions. Purification via recrystallization or column chromatography ensures high purity . Advanced catalytic systems (e.g., Pd-based catalysts) or continuous flow reactors can enhance yield and scalability .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C, ¹⁹F) to confirm substituent positions and fluorine integration.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV detection to assess purity (>98% recommended for biological studies).

- Thermogravimetric analysis (TGA) to evaluate thermal stability .

Q. What experimental frameworks are used to screen the biological activity of this compound?

- Answer : Focus on enzyme inhibition assays (e.g., fluorogenic substrates for hydrolases) due to the electrophilic fluorosulfonyl group, which can covalently bind catalytic residues . Cell-based models (e.g., neuroinflammatory or cancer cell lines) assess cytotoxicity and mechanistic pathways. Dose-response curves and IC₅₀ calculations are critical for potency evaluation .

Advanced Research Questions

Q. How does the fluorosulfonyl group influence regioselectivity in derivatization reactions?

- Answer : The fluorosulfonyl group (-SO₂F) is a strong electron-withdrawing group, directing electrophilic substitutions to the meta position. Steric hindrance from the methoxy group at the 4-position further modulates reactivity. Computational studies (DFT) predict reaction sites, while experimental validation via X-ray crystallography confirms regiochemical outcomes .

Q. How should researchers address contradictory bioactivity data across studies?

- Answer : Discrepancies may arise from:

- Purity variations : Impurities (e.g., unreacted precursors) can skew results. Re-run synthesis and characterization.

- Assay conditions : Differences in pH, temperature, or solvent (DMSO vs. aqueous buffers) affect solubility and reactivity.

- Target specificity : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate binding kinetics .

Q. What structure-activity relationship (SAR) strategies enhance the compound’s pharmacological profile?

- Answer : Modify substituents systematically:

- Replace the methoxy group with bulkier alkoxy groups to improve membrane permeability.

- Introduce electron-donating groups (e.g., -NH₂) to balance the electron-withdrawing fluorosulfonyl group.

- Test derivatives in in vivo models for bioavailability and metabolic stability .

Q. How does the compound’s stability under physiological conditions impact its application?

- Answer : The carboxylic acid group may undergo pH-dependent ionization, affecting solubility. Stability studies in simulated gastric fluid (pH 1.2–3.0) and blood (pH 7.4) are essential. Use HPLC-MS to monitor degradation products (e.g., desulfonated derivatives) .

Q. What advanced synthetic routes enable scalable production without compromising purity?

- Answer :

- Flow chemistry : Reduces reaction times and improves heat management for exothermic steps.

- Microwave-assisted synthesis : Accelerates fluorosulfonyl introduction with controlled energy input.

- Solid-phase synthesis : Immobilizes intermediates to simplify purification .

Q. How can the compound’s interaction with proteins be studied at the atomic level?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.